molecular formula C14H16ClNO6 B1588939 6-Chloro-3-indolyl alpha-D-mannopyranoside CAS No. 425427-88-9

6-Chloro-3-indolyl alpha-D-mannopyranoside

Cat. No. B1588939
M. Wt: 329.73 g/mol
InChI Key: OQWBAXBVBGNSPW-DGTMBMJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-indolyl alpha-D-mannopyranoside is a chromogenic substrate for α-mannosidase . Upon cleavage by α-mannosidase, it yields a salmon-colored precipitate .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indolyl alpha-D-mannopyranoside is C14H16ClNO6 . Its molecular weight is 329.73 g/mol . The IUPAC name is (2R,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

6-Chloro-3-indolyl alpha-D-mannopyranoside is a substrate for the enzyme α-mannosidase . The enzyme cleaves this substrate, resulting in a salmon-colored precipitate .


Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-3-indolyl alpha-D-mannopyranoside is 329.73 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 329.0666149 g/mol .

Scientific Research Applications

Antimicrobial and Antiviral Studies

6-Chloro-3-indolyl alpha-D-mannopyranoside derivatives have been investigated for their antimicrobial properties. Yasmin et al. (2021) synthesized a series of derivatives and evaluated them for antimicrobial activity. The compounds showed potential as antimicrobial agents with significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. Moreover, molecular docking simulations against SARS-CoV-2 M-pro protein indicated better binding affinity than the parent drug, suggesting potential antiviral applications (Yasmin et al., 2021).

Enzyme Replacement Therapy

The compound has been used in research on lysosomal storage diseases. Walkley et al. (1994) explored the efficacy of bone marrow transplantation as a means of enzyme replacement in cats with alpha-mannosidosis. Increased lysosomal alpha-mannosidase activity in brain tissue and the presence of functional enzyme in neurons, glial cells, and cells associated with blood vessels were noted. This study provided evidence that bone marrow transplantation can lead to significant levels of a missing lysosomal hydrolase within neurons of the central nervous system (Walkley et al., 1994).

Glycosylation Reaction Mechanisms

Crich (2010) discussed the importance of glycosylation reactions in glycochemistry and the mechanisms involved, particularly focusing on the synthesis of beta-mannopyranosides. This research is crucial for understanding the chemical synthesis of complex carbohydrates and their applications in various fields (Crich, 2010).

Pharmaceutical Research

Gu et al. (2004) synthesized a mannopentasaccharide derivative related to the anticancer agent PI-88, highlighting the role of mannopyranoside derivatives in the development of new therapeutic agents. This research contributes to the understanding of carbohydrate-based drug development (Gu, Wei, & Du, 2004).

Lysosomal Enzyme Uptake Systems

Sando and Karson (1980) developed a synthesis method for a conjugate of albumin and isothio-nitrophenyl alpha-D-mannopyranoside to study the requirements of the fibroblast lysosomal enzyme recognition system. This research is significant for understanding how enzymes are targeted to lysosomes in cells (Sando & Karson, 1980).

Safety And Hazards

Users should avoid breathing dust and contact with skin and eyes when handling 6-Chloro-3-indolyl alpha-D-mannopyranoside . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437916
Record name 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl alpha-D-mannopyranoside

CAS RN

425427-88-9
Record name 6-Chloro-1H-indol-3-yl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425427-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TBA Rangel, BAM Rocha, GA Bezerra, AMS Assreuy… - Biochimie, 2012 - Elsevier
… was diluted homogenously to a concentration of 10.0 mg mL −1 in ultrapure water and incubated during 1 h with 3 mM X-Man (5-bromo-6-chloro-3-indolyl-alpha-d-mannopyranoside) …
Number of citations: 20 www.sciencedirect.com

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